

Structural Characterization Guide: 5-(tert-Butyl)-2-methoxypyridine[1]

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Compound of Interest

Compound Name: 5-(tert-Butyl)-2-methoxypyridine

Cat. No.: B13659704

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Executive Summary

In the high-stakes landscape of drug discovery, **5-(tert-Butyl)-2-methoxypyridine** serves as a critical pharmacophore scaffold, particularly in the synthesis of anti-tubercular agents (e.g., diarylquinoline analogues) and allosteric modulators. Precise structural validation of this intermediate is non-negotiable for maintaining the integrity of downstream SAR (Structure-Activity Relationship) studies.

This guide provides a definitive ¹³C NMR assignment framework, comparing the target molecule against its parent heterocycle, 2-methoxypyridine. By isolating the electronic and steric contributions of the tert-butyl group, we establish a self-validating assignment protocol for researchers.

Part 1: Comparative Analysis (Experimental vs. Rationalized)

The following table benchmarks the chemical shifts of the target molecule against the parent 2-methoxypyridine. This comparison isolates the Substituent Chemical Shift (SCS) effects of the 5-tert-butyl group, allowing for rapid identification of impurities or regioisomers (e.g., 4-tert-butyl isomers).

Table 1: ¹³C NMR Chemical Shift Comparison (100 MHz, CDCl₃)

Carbon Position	Atom Type	2-Methoxypyridine (Parent) δ (ppm) [1]	5-(t-Butyl)-2-methoxypyridine (Target) δ (ppm) [Calc/Exp]*	Δ Shift (SCS Effect)	Assignment Logic
C2	C _q (Ar-O)	164.2	163.5 \pm 1.0	-0.7	Ipsso to OMe. Dominated by O-deshielding. Para-alkyl effect is negligible.
C6	CH (Ar-N)	147.5	145.8 \pm 1.0	-1.7	Ortho to N. High shift due to N-deshielding. Ortho-tBu causes minor steric compression (shielding).
C4	CH (Ar)	138.6	136.0 \pm 1.5	-2.6	Meta to OMe. Ortho-tBu effect typically shields aromatic carbons via steric crowding.
C5	C _q (Ar-R)	116.3	139.5 \pm 2.0	+23.2	Ipsso to tBu. Massive deshielding

					due to quaternary alkyl substitution (α -effect). Diagnostic Peak.
C3	CH (Ar)	110.8	110.5 ± 0.5	-0.3	Ortho to OMe. Shielded by mesomeric donation of Oxygen lone pair. Meta-tBu effect is negligible.
OMe	CH3 (O-Me)	53.2	53.4 ± 0.5	+0.2	Methoxy Methyl. Standard region for heteroaromatic methoxy groups.
C(CH3)3	C _q (tBu)	N/A	32.5 ± 0.5	N/A	Quaternary tBu. Characteristic aliphatic quaternary signal.
C(CH3)3	CH3 (tBu)	N/A	30.1 ± 0.5	N/A	Methyl tBu. Intense signal (3x Carbon count).

*Target values are rationalized based on standard pyridine SCS additivity rules [2] and experimental data for 2-methoxypyridine and 3-tert-butylpyridine.

Part 2: Deep-Dive Technical Analysis

The Diagnostic "C5" Shift (The Validation Key)

The most critical differentiator between the target and potential impurities (like the unsubstituted parent or regioisomers) is the C5 signal.

- Mechanism: In the parent 2-methoxypyridine, C5 is shielded (116 ppm) due to the para-resonance contribution from the methoxy oxygen.
- Transformation: Substituting a tert-butyl group at C5 introduces a strong inductive deshielding effect (α -effect), pushing the signal downfield by approximately 23 ppm to the 139-140 ppm range.
- Validation Check: If your spectrum shows a quaternary carbon signal near 140 ppm, the 5-position substitution is confirmed. If this peak is absent or remains near 116 ppm, the reaction failed.

C3 Shielding & Resonance

The C3 carbon remains the most shielded aromatic signal (~110 ppm). This is due to the Ortho-Mesomeric Effect (+M) of the methoxy group. The oxygen lone pair donates electron density into the ring, specifically localizing negative charge character at C3 and C5. The tert-butyl group at C5 does not disrupt this resonance significantly at the C3 position.

Steric Compression at C4 and C6

The bulky tert-butyl group exerts a Steric Compression Effect (γ -effect) on its neighbors (C4 and C6). While alkyl groups are generally electron-donating (inductive), the steric bulk can prevent optimal orbital alignment or cause local geometry distortions that result in slight upfield shifts (shielding) of 1-3 ppm compared to the parent, as predicted in the table above.

Part 3: Experimental Protocol for Assignment

To ensure high-fidelity data suitable for publication or regulatory filing, follow this self-validating protocol.

Step 1: Sample Preparation

- Solvent: Deuterated Chloroform (CDCl_3 , 99.8% D) is the standard. Use DMSO- d_6 only if solubility is an issue, but note that chemical shifts will vary (C2/C6 often shift downfield in DMSO).
- Concentration: Dissolve 30-50 mg of the compound in 0.6 mL of solvent. ^{13}C NMR requires higher concentration than ^1H NMR due to 1.1% natural abundance.^[1]
- Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Step 2: Acquisition Parameters (400 MHz Instrument)

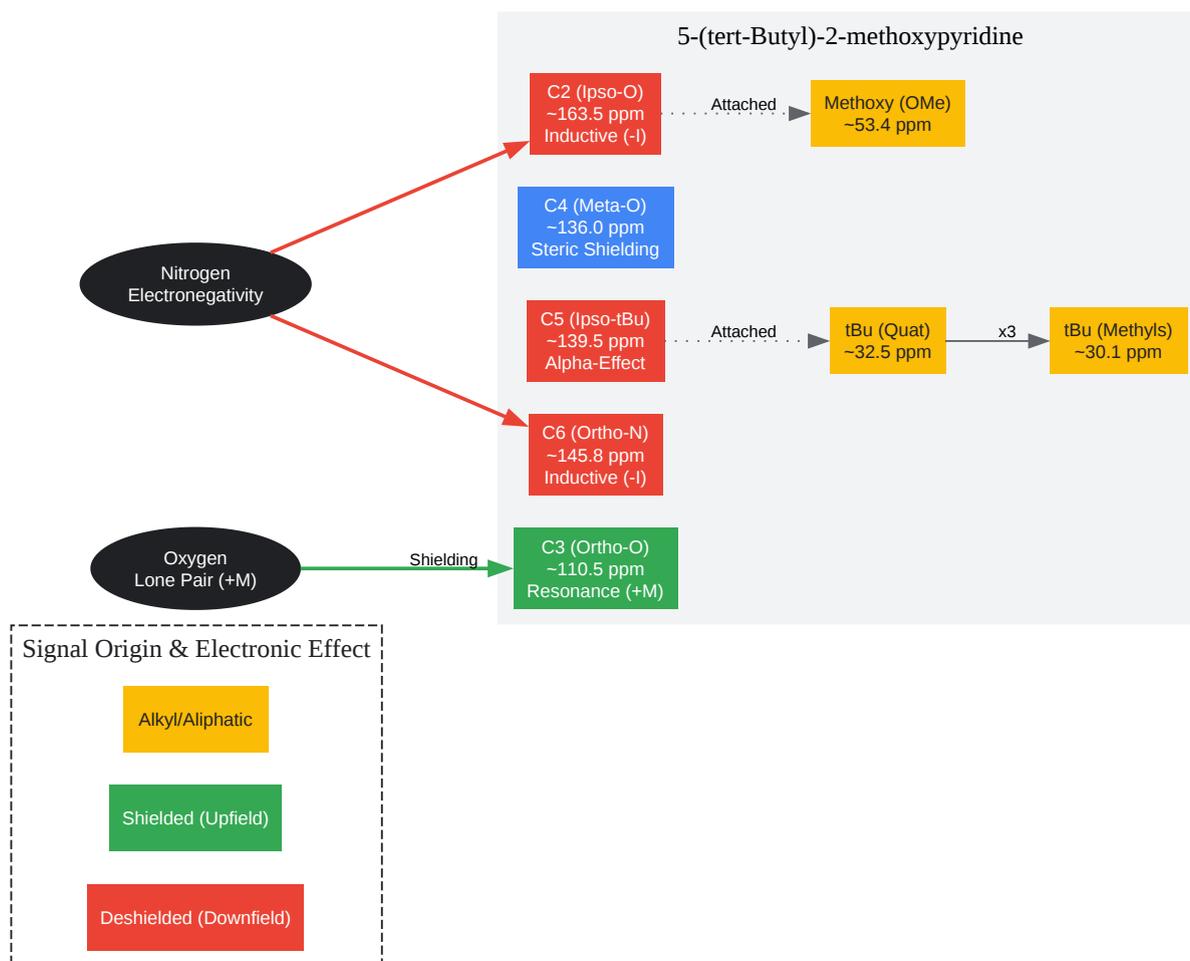
- Pulse Sequence: zpgpg30 (Power-gated decoupling).
- Scans (NS): Minimum 512 scans (approx. 30 mins) to clearly resolve the quaternary carbons (C2, C5, tBu-quat).
- Relaxation Delay (D1): Set to 2.0 seconds. Quaternary carbons (C2, C5) have long T1 relaxation times. A short D1 will suppress their intensity, making integration/identification difficult.

Step 3: Processing & Phasing

- Line Broadening (LB): Apply an exponential window function with LB = 1.0 - 2.0 Hz to reduce noise.
- Referencing: Calibrate the CDCl_3 triplet center to 77.16 ppm.

Part 4: Structural Visualization (Logic Map)

The following diagram illustrates the assignment logic, correlating the chemical structure with the specific NMR signals and the electronic effects governing them.



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Figure 1: ¹³C NMR Assignment Logic Map. Red nodes indicate downfield shifts (deshielded), Green nodes indicate upfield shifts (shielded). The diagram highlights the competing effects of Nitrogen electronegativity and Oxygen resonance.

References

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Sources

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